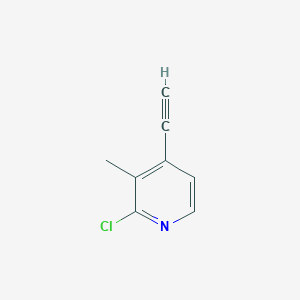

2-Chloro-4-ethynyl-3-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN |

|---|---|

Molecular Weight |

151.59 g/mol |

IUPAC Name |

2-chloro-4-ethynyl-3-methylpyridine |

InChI |

InChI=1S/C8H6ClN/c1-3-7-4-5-10-8(9)6(7)2/h1,4-5H,2H3 |

InChI Key |

KPHOFELPVINNSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1Cl)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Ethynyl 3 Methylpyridine and Its Precursors

Retrosynthetic Analysis of 2-Chloro-4-ethynyl-3-methylpyridine

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary precursor molecules. The ethynyl (B1212043) group can be installed via a cross-coupling reaction, suggesting a 4-halo-2-chloro-3-methylpyridine intermediate. Alternatively, the chloro group can be introduced onto a pre-existing 4-ethynyl-3-methylpyridine (B3391931). The former approach is often more practical due to the well-established methods for pyridine (B92270) chlorination and subsequent palladium-catalyzed alkynylation.

This leads to a key intermediate, 2-chloro-3-methyl-4-halopyridine. The halogen at the 4-position, typically iodine or bromine, serves as a handle for the introduction of the ethynyl moiety. This intermediate, in turn, can be derived from 3-methylpyridine (B133936) through a sequence of oxidation, chlorination, and halogenation reactions.

Strategies for the Introduction of the Ethynyl Moiety at the 4-Position

The introduction of an ethynyl group at the 4-position of the pyridine ring is a critical step in the synthesis of the target molecule. Several powerful methods have been developed for this transformation.

The Sonogashira reaction stands out as a premier method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. wikipedia.orgyoutube.com

The general scheme for a Sonogashira coupling is as follows:

Where R¹ is an aryl or vinyl group, X is a halide (I, Br, Cl) or triflate, and R² is a hydrogen or an organic substituent.

In the context of synthesizing this compound, the reaction would involve the coupling of a 2-chloro-3-methyl-4-halopyridine with a suitable acetylene (B1199291) source. A common and convenient reagent is trimethylsilylacetylene, which allows for a single addition and can be readily deprotected. wikipedia.org

Table 1: Key Features of the Sonogashira Reaction

| Feature | Description |

| Catalyst | Typically a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. libretexts.org |

| Co-catalyst | Usually a copper(I) salt, like CuI, which facilitates the formation of a copper acetylide intermediate. youtube.com |

| Base | An amine base, such as triethylamine (B128534) or diethylamine, is commonly used to neutralize the hydrogen halide byproduct. wikipedia.org |

| Reaction Conditions | Generally mild, often proceeding at room temperature. wikipedia.orglibretexts.org |

The efficiency of the Sonogashira coupling can be influenced by the nature of the halide at the 4-position, with the reactivity order being I > Br > Cl. Therefore, 4-iodo or 4-bromo-2-chloro-3-methylpyridine (B594563) would be the preferred substrates for this transformation.

While palladium-catalyzed methods are dominant, nucleophilic alkynylation offers an alternative strategy. This approach typically involves the reaction of a lithium or magnesium acetylide with a pyridine derivative. However, the direct C-4 functionalization of pyridines through nucleophilic addition can be challenging due to competing reactions at the C-2 and C-6 positions. acs.org

Recent advancements have focused on achieving regiocontrol in pyridine alkylation. The choice of the alkyllithium reagent and the use of coordinating solvents can influence the site of attack. acs.org For instance, methyllithium (B1224462) tends to favor C4-alkylation, while bulkier reagents like sec-butyllithium (B1581126) can promote C2-alkylation. acs.org While this has been demonstrated for alkyl groups, its application to alkynyl nucleophiles on substituted pyridines would require careful optimization.

Research continues to explore alternative, often copper-free, Sonogashira-type couplings to mitigate potential environmental and product contamination issues associated with copper. libretexts.org These methods often rely on more sophisticated palladium catalysts or different reaction conditions to achieve the desired transformation. Additionally, the development of methods for the direct C-H alkynylation of pyridines is an active area of research, which could potentially offer a more atom-economical route in the future.

Methodologies for Chloro-Substitution at the 2-Position

The introduction of a chlorine atom at the 2-position of the pyridine ring is another crucial transformation. This is typically achieved through the chlorination of a suitable 3-methylpyridine precursor.

Direct chlorination of 3-methylpyridine can be a complex process, often leading to a mixture of chlorinated products. Vapor-phase chlorination at high temperatures (250-400 °C) has been shown to produce various chlorinated derivatives, including those with chlorine substitution on both the ring and the methyl group. google.com

A more controlled and widely used method involves the chlorination of 3-methylpyridine-N-oxide. The N-oxide activates the pyridine ring towards electrophilic substitution and directs chlorination to the 2- and 6-positions. Reaction of 3-methylpyridine-N-oxide with phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) is a common method for obtaining 2-chloro-3-methylpyridine (B94477). google.com However, this reaction can also yield the 2-chloro-5-methylpyridine (B98176) isomer, necessitating separation. google.com

Another approach involves the diazotization of 2-amino-4-methylpyridine (B118599) followed by a Sandmeyer-type reaction to introduce the chloro group. This method can provide high regioselectivity. google.com

Table 2: Comparison of Chlorination Methods for 3-Methylpyridine Derivatives

| Method | Reagents | Key Features | Potential Issues |

| Vapor-Phase Chlorination | Cl₂, high temperature | Direct chlorination of 3-methylpyridine. | Low selectivity, over-chlorination. google.com |

| Chlorination of N-oxide | 3-methylpyridine-N-oxide, POCl₃ or SO₂Cl₂ | Activation of the pyridine ring, directs to 2-position. | Formation of isomers. google.com |

| Sandmeyer-type Reaction | 2-amino-4-methylpyridine, NaNO₂, HCl, CuCl | High regioselectivity. | Requires the synthesis of the amino precursor. google.com |

Transformations from Oxygenated Pyridine Precursors (e.g., 2-hydroxypyridine)

The conversion of a 2-hydroxypyridine (B17775) scaffold to a 2-chloropyridine (B119429) is a fundamental transformation in pyridine chemistry. google.comchemicalbook.com This reaction is typically achieved by treatment with strong chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). guidechem.com For instance, 2-hydroxypyridine can be converted to 2-chloropyridine through heating with phosphoryl chloride. google.com This method is broadly applicable to substituted 2-hydroxypyridines, making it a viable step in a larger synthetic sequence.

A key consideration is the tautomeric equilibrium between the 2-hydroxy (lactim) and 2-pyridone (lactam) forms. nih.govnih.gov The position of this equilibrium is influenced by substitution on the pyridine ring and the solvent used. nih.gov However, regardless of the dominant tautomer, treatment with potent chlorinating agents like POCl₃ effectively drives the reaction toward the formation of the 2-chloro derivative. In a multi-step synthesis, a precursor such as 2-hydroxy-3-methylpyridine (B85697) could be synthesized first and then subjected to chlorination to yield 2-chloro-3-methylpyridine. chemicalbook.com An alternative approach involves the hydrolysis of a 2-chloropyridine to a 2-hydroxypyridine using an aqueous alkaline solution in the presence of a tertiary alcohol, a reaction that can be reversible under different conditions. nih.gov

| Precursor | Reagent | Product | Notes |

| 2-Hydroxypyridine | Phosphorus oxychloride (POCl₃) | 2-Chloropyridine | A standard and widely used chlorination method. google.com |

| 2-Hydroxypyridine | Thionyl chloride (SOCl₂) | 2-Chloropyridine | Another effective chlorinating agent for this transformation. guidechem.com |

| 2-Amino-nicotinic acid | Not specified | 2-Chloro-3-aldehyde pyridine (multi-step) | Illustrates a synthetic pathway starting from a different oxygenated precursor. google.com |

Methyl Group Introduction and Functionalization at the 3-Position

The introduction and subsequent modification of the methyl group at the C-3 position are critical for arriving at the target structure. This can be achieved by starting with a pre-methylated pyridine or by functionalizing the methyl group after its introduction.

Regioselective Methylation Strategies for Pyridine Core

Achieving regioselective methylation of a pyridine core can be challenging. A common industrial route to obtain the 2-chloro-3-methylpyridine skeleton involves the direct chlorination of 3-methylpyridine (3-picoline). chemicalbook.comwikipedia.org This approach, however, typically yields a mixture of isomers, primarily 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine, due to the electronic nature of the pyridine ring. chemicalbook.comgoogle.com The separation of these isomers is necessary to obtain the pure 3-methyl derivative. One patented method describes a process to selectively convert the unwanted 2-chloro-5-methylpyridine isomer into 3-picoline via catalytic hydrodechlorination using a Pd/C catalyst, allowing the desired 2-chloro-3-methylpyridine to be isolated through rectification. google.com

Direct C3-alkylation of a pre-formed pyridine ring is an alternative but often complex strategy. For related heterocyclic systems like imidazo[1,2-a]pyridines, methods for C3-H alkylation have been developed using donor-acceptor cyclopropanes under Lewis acid catalysis, demonstrating the feasibility of targeting the C3 position in electron-rich aza-aromatics. nih.gov However, for a simple pyridine, direct methylation often lacks high regioselectivity, making the chlorination of 3-picoline a more common, though imperfect, industrial approach.

Functionalization of the Methyl Group (e.g., chloromethylation as a precursor)

Once the 3-methyl group is in place, it can serve as a handle for further synthetic modifications, although this is less common than building the ring with the desired functionality. The methyl group can be functionalized through radical halogenation to introduce a reactive site. For example, allylic chlorination of a related substrate, 2,3-dimethyl-4-(methylsulfonyl)pyridine, has been successfully achieved using trichloroisocyanuric acid to yield 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine. orientjchem.org This demonstrates that a methyl group at a position adjacent to a ring nitrogen can be selectively chlorinated.

The methyl group can also be oxidized to other functionalities. For instance, a synthetic route to 2-chloro-3-formylpyridine proceeds from 2-chloro-3-pyridyl methyl alcohol, which is obtained from the hydrolysis of 2-chloro-3-pyridyl methyl acetate (B1210297). google.com This sequence shows a pathway to convert a methyl group (via its acetate) into an aldehyde, which could then participate in further carbon-carbon bond-forming reactions. The functionalization of side-chain groups on polymers containing pyridine moieties has also been extensively studied, highlighting the reactivity of side chains attached to the pyridine core. nih.govnih.gov

| Substrate | Reagent(s) | Product | Purpose |

| 2,3-Dimethyl-4-(methylsulfonyl)pyridine | Trichloroisocyanuric acid | 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | Introduction of a reactive chloromethyl group. orientjchem.org |

| 2-Chloro-3-pyridyl methyl acetate | 1. NaOH (hydrolysis) 2. Catalyst (oxidation) | 2-Chloro-3-formylpyridine | Conversion of a methyl-derived group to an aldehyde. google.com |

Convergent and Linear Synthetic Approaches for this compound

The final assembly of this compound can be envisioned through either a linear approach, where functional groups are added sequentially, or a convergent approach where pre-functionalized fragments are combined.

Sequential Halogenation and Alkynylation

A highly plausible and powerful strategy for installing the ethynyl group at the C-4 position is the Sonogashira cross-coupling reaction. chemrxiv.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.comnih.gov To utilize this reaction for the synthesis of the target compound, a 2-chloro-3-methyl-4-halopyridine precursor is required.

The synthesis would first involve the preparation of 2-chloro-3-methylpyridine as described previously. The next crucial step is the regioselective halogenation of this intermediate at the C-4 position to create a suitable handle for the Sonogashira coupling. Direct halogenation of pyridines can be challenging, but modern methods offer pathways. One such method involves the activation of the pyridine by forming a phosphonium (B103445) salt at the 4-position, which can then be displaced by a halide nucleophile like LiCl. beilstein-journals.org This strategy has been shown to be effective for a broad range of pyridines, including those with existing chloro-substituents. beilstein-journals.org This would convert 2-chloro-3-methylpyridine into 2,4-dichloro-3-methylpyridine (B140807) or its bromo-analogue.

With the 2-chloro-3-methyl-4-halopyridine in hand, the final step is the Sonogashira coupling. The reaction would be performed with a terminal alkyne, such as trimethylsilylacetylene, which serves as a protected source of the ethynyl group. nih.gov The coupling is typically catalyzed by a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. mdpi.com Following the successful coupling, the trimethylsilyl (B98337) protecting group can be easily removed under basic conditions (e.g., with TBAF or K₂CO₃) to yield the final product, this compound.

Multi-Component Reactions for Pyridine Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy. nih.govfrontiersin.org Several classic MCRs are known for synthesizing pyridine and dihydropyridine (B1217469) rings, most notably the Hantzsch pyridine synthesis. nih.gov The Hantzsch reaction typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.gov

While a direct MCR synthesis of a molecule as complex as this compound is not described, MCRs could be strategically employed to build a substituted pyridine core that serves as an advanced precursor. For example, a modified Hantzsch or a related MCR could potentially be designed using precursors that would lead to a 2-hydroxy-3-methyl-4-substituted pyridine. This intermediate could then undergo the transformations outlined in the previous sections: chlorination of the hydroxyl group at C-2 (Section 2.3.2) and conversion of the C-4 substituent into an ethynyl group (Section 2.5.1). The versatility of MCRs allows for the rapid generation of diverse molecular scaffolds, making them an attractive, albeit challenging, approach for accessing precursors to the target compound. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The successful synthesis of this compound via the Sonogashira coupling is highly dependent on the careful optimization of several reaction parameters. The reaction typically involves the coupling of a halo-substituted pyridine, such as 2-chloro-4-iodo-3-methylpyridine (B124934) or 2-chloro-4-bromo-3-methylpyridine, with a suitable terminal alkyne, often trimethylsilylacetylene, which requires a subsequent deprotection step. The optimization process generally focuses on the choice of catalyst system (palladium source and ligand), the copper co-catalyst, the base, the solvent, and the reaction temperature.

Research into the Sonogashira coupling of related heterocyclic compounds, particularly electron-deficient and sterically hindered pyridines, provides a strong basis for the optimization of the synthesis of this compound. The general reactivity for aryl halides in Sonogashira couplings follows the order I > Br > Cl. wikipedia.org Consequently, 2-chloro-4-iodo-3-methylpyridine is often the preferred starting material for achieving higher yields under milder conditions. biosynth.com

Catalyst and Ligand Effects:

The choice of the palladium catalyst and the associated ligand is critical for the efficiency of the Sonogashira reaction. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are commonly used, modern catalyst systems often employ more electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to improve catalytic activity and stability. libretexts.org Bulky ligands can facilitate the reductive elimination step and stabilize the active Pd(0) species, leading to higher turnover numbers and yields. The impact of different ligands on the yield of the Sonogashira coupling of 2-chloro-4-bromo-3-methylpyridine with phenylacetylene (B144264) is illustrated in the following table.

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Triethylamine (Et₃N) | DMF | 80 | 65 |

| 2 | Pd(OAc)₂ | Tri(o-tolyl)phosphine (P(o-tol)₃) | Triethylamine (Et₃N) | DMF | 80 | 78 |

| 3 | Pd(OAc)₂ | XPhos | Potassium Carbonate (K₂CO₃) | Toluene (B28343) | 100 | 92 |

| 4 | Pd₂(dba)₃ | SPhos | Cesium Carbonate (Cs₂CO₃) | Dioxane | 100 | 95 |

Influence of the Base and Solvent:

The base plays a crucial role in the Sonogashira reaction by deprotonating the terminal alkyne to form the reactive copper acetylide. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often more effective than organic amines like triethylamine (Et₃N), especially for less reactive aryl chlorides and bromides. The choice of solvent can also significantly impact the reaction outcome, with polar aprotic solvents like DMF and dioxane, or non-polar solvents like toluene being commonly employed. The following table demonstrates the effect of different bases and solvents on the yield.

| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄/CuI | Triethylamine (Et₃N) | THF | 60 | 58 |

| 2 | Pd(PPh₃)₄/CuI | Diisopropylethylamine (DIPEA) | THF | 60 | 62 |

| 3 | Pd(PPh₃)₄/CuI | Potassium Carbonate (K₂CO₃) | DMF | 80 | 85 |

| 4 | Pd(PPh₃)₄/CuI | Cesium Carbonate (Cs₂CO₃) | Dioxane | 90 | 94 |

Copper-Free Sonogashira Coupling:

To avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. nih.gov These reactions often require more reactive palladium catalysts and stronger bases to facilitate the direct reaction of the palladium-alkynyl complex. The optimization of a copper-free Sonogashira coupling for the synthesis of this compound would involve screening various palladium catalysts and bases in the absence of a copper co-catalyst.

Reactivity and Reaction Mechanisms of 2 Chloro 4 Ethynyl 3 Methylpyridine

Reactivity of the Ethynyl (B1212043) Group

The ethynyl group of 2-Chloro-4-ethynyl-3-methylpyridine is a hub of reactivity, susceptible to a range of addition and coupling reactions.

Nucleophilic Addition Reactions

The carbon-carbon triple bond of the ethynyl group is electron-rich, making it a target for nucleophilic attack. This reactivity is further influenced by the pyridine (B92270) ring.

Hydrohalogenation and Hydration:

The hydrohalogenation of ethynylpyridines represents a significant class of nucleophilic addition reactions. nih.gov The process is facilitated by the basic nitrogen atom within the pyridine ring. acs.org When treated with a hydrohalic acid such as hydrogen chloride, the pyridine nitrogen is protonated, forming a pyridinium (B92312) salt. nih.govacs.org This salt formation enhances the electrophilicity of the ethynyl group, making it more susceptible to attack by the halide anion. nih.govacs.org The proximity of the counteranion to the activated ethynyl group facilitates the nucleophilic addition, leading to the formation of the corresponding 2-(2-chloroethenyl)pyridine derivative in high yields. nih.govacs.org This method has also been successfully applied for hydrobromination and hydroiodination using hydrobromic and hydroiodic acids, respectively. nih.gov

Cycloaddition Reactions

The ethynyl group readily participates in cycloaddition reactions, most notably the azide-alkyne cycloaddition, a cornerstone of click chemistry.

Azide-Alkyne Cycloaddition (CuAAC):

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction joins an azide (B81097) and a terminal alkyne. wikipedia.org The catalytic cycle is thought to involve the formation of a copper acetylide intermediate, which then reacts with the azide. organic-chemistry.orgwikipedia.org 2-Ethynylpyridine derivatives have been shown to promote the CuAAC reaction, highlighting the role of the pyridine nucleus in enhancing the catalytic activity. organic-chemistry.org The reaction is valued for its reliability and specificity, proceeding under mild conditions and tolerating a wide range of functional groups. organic-chemistry.org

Beyond the well-known CuAAC, other cycloaddition reactions involving alkynes are prevalent in organic synthesis. For instance, gold-catalyzed formal [3+2] and [4+2] cycloaddition reactions have been developed for the synthesis of dihydrofurans and dihydropyrans. rsc.org Additionally, [2+2] cycloaddition reactions of highly activated acetylenes with alkenes have been observed. scispace.com

Derivatization via Further Cross-Coupling Reactions

The terminal alkyne functionality of this compound serves as a versatile handle for further derivatization through various cross-coupling reactions. The resulting vinyl halides from hydrohalogenation are also valuable substrates for subsequent cross-coupling reactions, enabling the synthesis of complex molecules such as triarylalkenes and enynes. nih.govacs.org

Polymerization and Oligomerization Studies

While specific studies on the polymerization and oligomerization of this compound are not extensively detailed in the provided context, the reactivity of the ethynyl group suggests its potential to undergo such transformations. The ability of alkynes to participate in polymerization reactions is a well-established principle in polymer chemistry.

Reactivity of the Chloro Group

The chlorine atom attached to the pyridine ring is susceptible to nucleophilic substitution, a characteristic reaction of halopyridines.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The chloro group at the 2-position of the pyridine ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com This reaction pathway is common for halopyridines, particularly when the ring is activated by electron-withdrawing groups or when the reaction is carried out with potent nucleophiles. nih.govlibretexts.org

The SNAr mechanism typically involves a two-step process: addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group (the chloride ion). libretexts.org The aromaticity of the pyridine ring is temporarily disrupted in the intermediate stage. youtube.com The rate of SNAr reactions can be influenced by the nature of the leaving group, the nucleophile, and the solvent. nih.gov For instance, studies on 2-substituted N-methylpyridinium ions have shown that the reactivity order of the leaving group can vary depending on the reaction mechanism. nih.gov

The electrophilicity of the carbon bearing the chlorine atom is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, making it more susceptible to nucleophilic attack. youtube.com A wide range of nucleophiles, including amines, thiols, and alkoxides, can be employed in these substitution reactions. chemrxiv.org

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

The chlorine atom at the C-2 position of the pyridine ring serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Among these, the Suzuki and Negishi reactions are paramount for their broad applicability and functional group tolerance.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a powerful method for forming biaryl structures and introducing alkyl or alkenyl groups. For this compound, a Suzuki coupling would involve the reaction of the chloro-substituted pyridine with a boronic acid or a boronic ester. The reaction is expected to proceed via the standard catalytic cycle of oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of the ethynyl and methyl groups may influence the reaction rate and efficiency, but such couplings are well-documented for a variety of substituted chloropyridines. For instance, 2-chloropyridines have been successfully coupled with various aryl and heteroaryl boronic acids. nih.gov

A representative, albeit generalized, Suzuki-Miyaura reaction is shown below:

Key Reaction Components for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Facilitates the cross-coupling |

| Organoboron Reagent | Arylboronic acid, Alkylboronic ester | Source of the new carbon framework |

| Base | Na₂CO₃, K₃PO₄ | Activates the organoboron reagent |

Negishi Coupling:

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to react with an organic halide, also catalyzed by a palladium or nickel complex. msu.edu This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. In the case of this compound, a Negishi coupling would offer a route to introduce a wide array of alkyl, aryl, and vinyl substituents at the 2-position. The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation from the organozinc species, and reductive elimination. The compatibility of Negishi couplings with sensitive functional groups makes it a potentially valuable tool for the late-stage functionalization of derivatives of this compound. nih.gov

A generalized Negishi coupling reaction is depicted as follows:

Key Reaction Components for Negishi Coupling

| Component | Example | Role |

|---|---|---|

| Palladium/Nickel Catalyst | Pd(PPh₃)₄, Ni(dppe)Cl₂ | Catalyzes the cross-coupling |

| Organozinc Reagent | R-ZnX (X = Cl, Br, I) | Provides the nucleophilic carbon group |

Reductive Dehalogenation Strategies

The removal of the chlorine atom from the 2-position of this compound can be achieved through various reductive dehalogenation methods. This transformation is useful for synthesizing the corresponding 4-ethynyl-3-methylpyridine (B3391931) or as a subsequent step after the chloro group has directed other reactions.

One common method involves catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C), and a base such as sodium acetate (B1210297) or triethylamine (B128534) to neutralize the generated HCl.

Alternatively, metal-hydride reducing agents can be employed. For instance, polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst and a fluoride (B91410) source has been shown to be effective for the room-temperature reduction of chloroarenes, including 2-chloropyridine (B119429). msu.edu This method is valued for its mild conditions and tolerance of various functional groups. Another approach involves the use of zinc dust in the presence of a phase transfer catalyst and an aqueous base, which has been successfully applied to the dechlorination of various chloropyridine derivatives. google.com

Comparison of Reductive Dehalogenation Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Base | Typically room temperature to moderate heat, atmospheric to moderate pressure | Clean reaction, simple workup |

| Metal-Hydride Reduction | PMHS, Pd(OAc)₂, KF | Room temperature | Mild conditions, good functional group tolerance |

Reactivity of the Methyl Group

The methyl group at the 3-position is susceptible to a range of transformations, allowing for further functionalization of the pyridine core.

Side-Chain Functionalization (e.g., oxidation, halogenation)

Oxidation:

The benzylic-like position of the methyl group on the pyridine ring makes it susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding 2-chloro-4-ethynylpyridine-3-carboxylic acid. libretexts.orglibretexts.org This transformation is a common strategy for introducing a carboxylic acid group onto a heterocyclic ring. The reaction conditions typically require heating in an aqueous solution. The resulting carboxylic acid can then serve as a handle for further synthetic modifications, such as esterification or amide bond formation.

Halogenation:

Free-radical halogenation at the benzylic position of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This would lead to the formation of 2-chloro-4-ethynyl-3-(halomethyl)pyridine. These halomethyl derivatives are versatile intermediates for nucleophilic substitution reactions, allowing the introduction of a variety of functional groups like hydroxides, alkoxides, cyanides, and amines at the side chain.

Deprotonation and Anion Chemistry

The protons of the methyl group are acidic enough to be removed by a strong base, such as organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA), to generate a carbanion. pearson.com The resulting anion is stabilized by resonance with the pyridine ring. This pyridylmethanide anion can then react with various electrophiles. For example, reaction with an aldehyde or ketone would yield a hydroxyalkyl-substituted pyridine. Quenching with an alkyl halide would lead to chain extension. This deprotonation-alkylation strategy provides a powerful method for elaborating the side chain at the 3-position. The choice of base and reaction conditions is crucial to avoid competing reactions, such as nucleophilic attack on the pyridine ring or reaction with the ethynyl group.

Reactivity of the Pyridine Ring System

The pyridine ring itself is an electron-deficient aromatic system, which influences its reactivity towards electrophiles.

Electrophilic Aromatic Substitution (EAS) Pathways

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. When EAS does occur, it is typically directed to the 3- and 5-positions.

In this compound, the existing substituents will further direct any potential electrophilic attack. The chloro group is a deactivating but ortho-, para-director (directing to the 3- and 5-positions). The methyl group is an activating ortho-, para-director (directing to the 2-, 4-, and 6-positions). The ethynyl group is a deactivating meta-director (directing to the 2- and 6-positions relative to itself, which are the 2- and 6-positions of the pyridine ring).

Nucleophilic Dearomatization and Re-aromatization Sequences

The dearomatization of pyridines is a powerful strategy for the synthesis of saturated and partially saturated nitrogen heterocycles, which are valuable building blocks in medicinal chemistry. nih.govacs.org The inherent aromatic stability of the pyridine ring makes this process challenging, often requiring activation of the ring or the use of potent nucleophiles. nih.govresearchgate.net For this compound, the presence of the electron-withdrawing chloro and ethynyl groups enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack compared to unsubstituted pyridine.

Nucleophilic dearomatization typically proceeds via a 1,2- or 1,4-addition of a nucleophile to the pyridine ring, which is often activated by N-acylation or N-alkylation to form a more electrophilic pyridinium salt. mdpi.commdpi.com In the case of this compound, a nucleophile could potentially attack at the C4 or C6 positions. The resulting dihydropyridine (B1217469) intermediate is a versatile synthon that can undergo various subsequent reactions.

The re-aromatization of the dihydropyridine intermediate is a common subsequent step, often driven by the thermodynamic favorability of regaining the aromatic system. ut.ac.irznaturforsch.com This can occur through the elimination of a leaving group or through an oxidation process. For instance, if a nucleophile adds at the C4-position of this compound, the resulting dihydropyridine could potentially re-aromatize through the expulsion of a substituent. The choice of oxidizing agent can be critical in achieving a successful re-aromatization. mdpi.com

| Reaction Sequence | Description | Key Intermediates | Potential Outcome for this compound |

| Activation | The pyridine nitrogen is activated by an electrophile (e.g., acyl chloride, alkyl halide) to form a pyridinium salt. | N-Acyl or N-Alkyl pyridinium salt | Formation of a highly electrophilic pyridinium ion, facilitating nucleophilic attack. |

| Nucleophilic Addition | A nucleophile attacks the activated pyridine ring, typically at the C2, C4, or C6 position, breaking the aromaticity. | Dihydropyridine | Generation of a substituted dihydropyridine. The regioselectivity will be influenced by the electronic and steric effects of the chloro, ethynyl, and methyl groups. |

| Re-aromatization | The dihydropyridine intermediate undergoes oxidation or elimination to restore the aromatic pyridine ring. | Pyridine | Formation of a new functionalized pyridine derivative. |

Regioselective C-H Functionalization at Distal Positions

Direct C-H functionalization of pyridines is a highly sought-after transformation as it offers an atom-economical approach to modify the pyridine core. rsc.org However, achieving regioselectivity, particularly at positions distal to the nitrogen atom, remains a significant challenge due to the intrinsic electronic properties of the pyridine ring. nih.gov

For this compound, the existing substituents will direct any incoming electrophile or organometallic reagent. The chloro group at the 2-position and the methyl group at the 3-position create a sterically hindered environment around the C2 and C3 positions. The electronic nature of the substituents also plays a crucial role. The electron-withdrawing chloro and ethynyl groups deactivate the ring towards electrophilic attack but can direct metallation to adjacent positions. nih.gov

Strategies for regioselective C-H functionalization often employ directing groups or exploit the inherent acidity of certain C-H bonds. In the absence of a strong directing group, the functionalization of this compound would likely be governed by a combination of steric hindrance and the electronic influence of the existing substituents, potentially favoring functionalization at the less hindered C5 or C6 positions. researchgate.netznaturforsch.com

| Position | Influencing Factors for C-H Functionalization | Predicted Reactivity |

| C5 | Less sterically hindered compared to C3. Electronically influenced by adjacent substituents. | A potential site for functionalization, depending on the reaction conditions and reagents. |

| C6 | Adjacent to the nitrogen atom, making it susceptible to nucleophilic attack but also influenced by steric hindrance from the C2-chloro group. | Functionalization is possible but may be challenging due to steric hindrance. |

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms, including the nature of intermediates and transition states, as well as the kinetic and thermodynamic factors, is crucial for the rational design of synthetic routes involving this compound.

Elucidation of Reaction Intermediates and Transition States

The reactions of this compound are expected to proceed through various transient species. In nucleophilic aromatic substitution reactions, the attack of a nucleophile on the pyridine ring likely forms a Meisenheimer-type intermediate. researchgate.net This intermediate is a negatively charged species where the aromaticity of the pyridine ring is temporarily disrupted. The stability of this intermediate is a key factor in determining the reaction rate. For this compound, the electron-withdrawing substituents would help to stabilize this negative charge.

Computational studies are often employed to elucidate the structures of transition states, which represent the highest energy point along the reaction coordinate. rsc.org For a nucleophilic attack on the C2 position, the transition state would involve the partial formation of the new bond with the nucleophile and the partial breaking of the C-Cl bond. nih.gov The geometry and energy of this transition state will be influenced by the steric bulk of the nucleophile and the substituents on the pyridine ring. The formation of organometallic intermediates is also a key aspect of many C-H functionalization reactions, with the regiochemical outcome being determined by the stability of these intermediates. rsc.org

Kinetic and Thermodynamic Considerations in Multi-Substituted Pyridines

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. stackexchange.com Under kinetic control, the major product is the one that is formed the fastest, corresponding to the reaction pathway with the lowest activation energy. rsc.orgacs.org Under thermodynamic control, the major product is the most stable one, and the reaction is allowed to reach equilibrium. nih.gov

In the context of this compound, the reaction conditions, such as temperature and reaction time, can be manipulated to favor either the kinetic or the thermodynamic product. For example, a nucleophilic attack at a less sterically hindered but electronically less favored position might be the kinetic product, while attack at a more sterically hindered but electronically favored position could be the thermodynamic product. Understanding these principles is essential for controlling the regioselectivity of reactions involving this multi-substituted pyridine. The interplay of the electronic effects of the chloro and ethynyl groups with the steric hindrance of the methyl group will create a complex energy landscape for potential reactions. acs.org

| Control Type | Determining Factor | Conditions | Expected Outcome for this compound |

| Kinetic Control | Lowest activation energy | Low temperature, short reaction time | Formation of the product that is formed most rapidly, which may not be the most stable isomer. |

| Thermodynamic Control | Most stable product | High temperature, long reaction time | Formation of the most thermodynamically stable product, allowing for equilibration between different isomers. |

Insufficient Information to Generate Requested Article

Following a comprehensive search of publicly available scientific literature and databases, there is insufficient information to generate a thorough and scientifically accurate article on the chemical compound “this compound” that strictly adheres to the provided detailed outline.

The specific applications and research findings required for the sections below could not be located for this particular compound:

Applications of 2 Chloro 4 Ethynyl 3 Methylpyridine in Advanced Organic Synthesis

Late-Stage Functionalization Strategies:No literature was found that describes late-stage functionalization strategies specifically employing "2-Chloro-4-ethynyl-3-methylpyridine".

While information on related compounds and general synthetic methodologies (such as Sonogashira coupling) that could theoretically involve "this compound" is available, the strict requirement to focus solely on the specified compound and outline prevents the inclusion of such inferred or generalized information. Therefore, it is not possible to provide the requested detailed and specific content for each subsection.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Ethynyl 3 Methylpyridine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a synthesized compound's elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula.

For 2-Chloro-4-ethynyl-3-methylpyridine, the molecular formula is C₈H₆ClN. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), would measure the m/z of the protonated molecule ([M+H]⁺) or the molecular ion (M⁺·). The experimentally determined mass is then compared against the theoretical exact mass calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N). A close match between the found and calculated values confirms the molecular formula and rules out other potential structures with the same nominal mass. Furthermore, the high sensitivity of HRMS makes it an excellent method for assessing sample purity by detecting trace-level impurities.

Table 1: Theoretical HRMS Data for this compound

| Formula | Ion Type | Isotope | Calculated Exact Mass (Da) |

| C₈H₆ClN | [M]⁺ | ³⁵Cl | 151.0189 |

| C₈H₆ClN | [M]⁺ | ³⁷Cl | 153.0160 |

| C₈H₇ClN | [M+H]⁺ | ³⁵Cl | 152.0267 |

| C₈H₇ClN | [M+H]⁺ | ³⁷Cl | 154.0238 |

Note: The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) provides an additional layer of confirmation in the mass spectrum.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound would provide key information. The spectrum is expected to show three distinct signals: a singlet for the methyl group (CH ₃), a singlet for the acetylenic proton (-C≡CH ), and two doublets for the aromatic protons on the pyridine (B92270) ring. The chemical shift (δ) of the methyl protons would likely appear in the range of 2.3-2.6 ppm. The acetylenic proton signal is expected around 3.0-3.5 ppm. The two pyridine protons would appear in the aromatic region (7.0-8.5 ppm), showing coupling to each other.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. For this compound, eight distinct signals are expected. Key resonances would include the methyl carbon (around 15-20 ppm), the two acetylenic carbons (C≡CH, typically 70-90 ppm), and the five distinct carbons of the substituted pyridine ring (120-155 ppm). The carbon atom attached to the chlorine (C-Cl) would be significantly influenced by the halogen's electronegativity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| 3-CH₃ | ¹H | 2.3 - 2.6 | Singlet (s) |

| 4-C≡CH | ¹H | 3.0 - 3.5 | Singlet (s) |

| H-5 | ¹H | 7.2 - 7.5 | Doublet (d) |

| H-6 | ¹H | 8.1 - 8.4 | Doublet (d) |

| 3-C H₃ | ¹³C | 15 - 20 | Quartet (in ¹H-coupled) |

| C -2 | ¹³C | 150 - 155 | Singlet |

| C -3 | ¹³C | 130 - 135 | Singlet |

| C -4 | ¹³C | 118 - 122 | Singlet |

| C -5 | ¹³C | 125 - 129 | Doublet (in ¹H-coupled) |

| C -6 | ¹³C | 148 - 152 | Doublet (in ¹H-coupled) |

| 4-C ≡CH | ¹³C | 80 - 85 | Singlet |

| 4-C≡C H | ¹³C | 75 - 80 | Doublet (in ¹H-coupled) |

¹⁹F NMR: While not applicable to the parent compound, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated derivatives. For a hypothetical derivative like 2-Chloro-4-ethynyl-3-methyl-5-fluoropyridine , ¹⁹F NMR would show a single resonance. The chemical shift and coupling constants of this signal, particularly its coupling to adjacent protons (H-6), would unambiguously confirm the position of the fluorine atom on the pyridine ring.

X-ray Crystallography for Solid-State Structural Analysis of Crystalline Derivatives

X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself may be an oil or a low-melting solid, it can be converted into crystalline derivatives suitable for analysis. Such derivatives can be formed through reactions of the ethynyl (B1212043) or pyridine functionalities, for example, by forming metal-alkynyl complexes, salts via protonation of the pyridine nitrogen, or co-crystals with other molecules.

A successful crystallographic analysis of a derivative would yield a wealth of structural data, including:

Bond lengths and angles: Confirming the expected geometry of the pyridine ring and the linearity of the ethynyl group.

Torsional angles: Defining the orientation of the substituents relative to the ring.

Unit cell parameters and space group: Describing the fundamental repeating unit of the crystal.

Intermolecular interactions: Revealing how molecules pack in the solid state through forces like hydrogen bonding or π-π stacking.

For instance, the analysis of a crystalline derivative like a palladium complex formed via the ethynyl group would not only confirm the core structure but also detail the coordination geometry around the metal center.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound, the spectrum would be dominated by several key absorption bands. The most diagnostic would be the sharp, weak-to-medium intensity C≡C stretching vibration of the terminal alkyne, expected in the 2100-2140 cm⁻¹ region. Another key feature is the ≡C-H stretch, which appears as a sharp, strong band around 3300 cm⁻¹. Other important vibrations include C-H stretches from the methyl and aromatic groups (2850-3100 cm⁻¹), pyridine ring stretching vibrations (1400-1600 cm⁻¹), and the C-Cl stretch (typically 600-800 cm⁻¹).

These techniques are also valuable for monitoring chemical transformations. For example, in a Sonogashira coupling reaction where the ethynyl group is reacted with an aryl halide, the disappearance of the characteristic ≡C-H stretching band at ~3300 cm⁻¹ and the shift of the C≡C band would provide real-time evidence that the starting material has been consumed and the desired internal alkyne has been formed.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Acetylenic C-H | Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Methyl C-H | Stretch | 2850 - 2980 | Medium |

| Alkyne C≡C | Stretch | 2100 - 2140 | Medium, Sharp |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong |

| Methyl C-H | Bend | 1375 - 1450 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

Theoretical and Computational Chemistry Studies of 2 Chloro 4 Ethynyl 3 Methylpyridine

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbital Theory)

The electronic structure of 2-chloro-4-ethynyl-3-methylpyridine governs its reactivity. Computational methods like Density Functional Theory (DFT) are employed to determine the molecule's optimized geometry, electron distribution, and molecular orbitals. A key aspect of this analysis is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energies and spatial distributions of these orbitals are critical in predicting how the molecule will interact with other reagents. For this compound, the HOMO is expected to have significant electron density on the electron-rich pyridine (B92270) ring and the ethynyl (B1212043) group. Conversely, the LUMO is likely to be distributed over the pyridine ring, with a notable contribution from the electronegative chlorine atom, which acts as an electron-withdrawing group. rsc.org

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. In a computational study of a related compound, 8-chloro-3-((3-chlorobenzyl)thio)- oberlin.edusciforum.netnih.govtriazolo[4,3-a]pyridine, the LUMO was found to be predominantly located on the fused pyridine ring system, while the HOMO was distributed across the entire molecule, including the thioether and benzene (B151609) ring. mdpi.com For this compound, we would anticipate a similar distribution, with the ethynyl group also contributing to the HOMO.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. These maps visualize the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the π-system of the ethynyl group, suggesting these are sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms and the chlorine atom, indicating susceptibility to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) This table is illustrative and based on general principles and data from analogous compounds.

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Relatively high | Indicates good electron-donating capability, susceptible to electrophilic attack. |

| LUMO Energy | Relatively low | Indicates good electron-accepting capability, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |

| HOMO Distribution | Concentrated on the pyridine ring and ethynyl group. | These are the primary sites for electrophilic reactions. |

| LUMO Distribution | Distributed over the pyridine ring, with a significant contribution from the chlorine atom. | The ring and the C-Cl bond are potential sites for nucleophilic reactions. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states. For the synthesis or functionalization of this compound, reaction pathway modeling can elucidate the most favorable routes and predict reaction outcomes.

A plausible synthetic route to this compound is the Sonogashira cross-coupling reaction. This would involve the coupling of a protected alkyne with a suitable halogenated pyridine precursor, such as 2-chloro-4-iodo-3-methylpyridine (B124934). Computational modeling of this reaction using DFT can map out the entire catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Transition state analysis is crucial in this modeling. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. arxiv.org By calculating the structure and energy of transition states, the activation energy for each step can be determined, allowing for the identification of the rate-determining step of the reaction. For the Sonogashira reaction, computational studies have often identified the oxidative addition as the rate-determining step. nih.gov

Furthermore, computational methods can be used to study the regioselectivity of reactions. For example, if one were to functionalize the pyridine ring of this compound, calculations could predict whether substitution is more likely to occur at the C5 or C6 position by comparing the activation barriers for the formation of the respective products. These predictions are based on the electronic and steric effects of the existing substituents (chloro, ethynyl, and methyl groups).

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and characterization of newly synthesized compounds like this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. uncw.edu The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, calculations would predict distinct signals for the methyl protons, the ethynyl proton, and the two aromatic protons on the pyridine ring. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the methyl carbon, the two sp-hybridized carbons of the ethynyl group, and the five carbons of the pyridine ring. Comparing the predicted spectra with experimental data can confirm the compound's structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the peaks in an IR spectrum. After geometry optimization, a frequency calculation is performed. The resulting vibrational modes can be animated to visualize the atomic motions associated with each peak. For this compound, characteristic vibrational frequencies would be predicted for the C-H stretching of the methyl and ethynyl groups, the C≡C triple bond stretching, the C-Cl stretching, and the various vibrations of the pyridine ring. DFT calculations have been shown to provide vibrational spectra that correlate well with experimental data for substituted pyridines. rsc.org

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and based on general principles and data from analogous compounds.

| Spectrum | Predicted Feature | Corresponding Functional Group/Atom |

| ¹H NMR | Singlet, ~2.5 ppm | Methyl group (-CH₃) |

| Singlet, ~3.0-3.5 ppm | Ethynyl proton (-C≡CH) | |

| Doublet, ~7.0-7.5 ppm | Aromatic proton (C5-H) | |

| Doublet, ~8.0-8.5 ppm | Aromatic proton (C6-H) | |

| ¹³C NMR | ~15-20 ppm | Methyl carbon (-CH₃) |

| ~75-85 ppm | sp carbons of the ethynyl group (-C≡CH) | |

| ~120-155 ppm | Pyridine ring carbons | |

| IR | ~2100-2200 cm⁻¹ | C≡C stretch |

| ~3300 cm⁻¹ | ≡C-H stretch | |

| ~1550-1600 cm⁻¹ | C=C/C=N ring stretches | |

| ~700-800 cm⁻¹ | C-Cl stretch |

Quantitative Structure-Reactivity Relationships (QSRR) in Substituted Pyridines

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to find a mathematical relationship between these descriptors and an observed reactivity parameter.

For a class of compounds like substituted pyridines, QSRR studies can be used to predict various properties, including reaction rates, equilibrium constants, or even biological activity. The molecular descriptors used in these models can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges, dipole moment).

A QSRR study involving this compound would require a dataset of related pyridine derivatives with known reactivity data. Computational methods would be used to calculate a wide range of descriptors for each molecule in the dataset, including the target compound. The resulting model could then be used to predict the reactivity of this compound or to understand which structural features are most important in determining the reactivity of this class of compounds. For example, studies on substituted pyridines have shown that electronic parameters, as well as size and shape, can be important descriptors of their activity. sciforum.net

Computational Exploration of Novel Synthetic Routes

Beyond analyzing known reactions, computational chemistry can be a tool for discovering entirely new synthetic pathways. frontiersin.org By using algorithms that explore the potential energy surface of a reacting system, it is possible to identify novel intermediates and transition states that correspond to previously unknown reaction mechanisms.

For this compound, computational exploration could be used to design more efficient or environmentally friendly synthetic routes. For instance, one could investigate alternative cross-coupling partners or catalysts for the Sonogashira reaction. researchgate.net Machine learning models trained on large reaction databases are also emerging as a way to predict novel synthetic disconnections and propose retrosynthetic pathways. chemrxiv.org

Another application is the computational design of catalysts tailored for a specific transformation. By understanding the mechanism of a reaction at a molecular level, it is possible to computationally modify the structure of a catalyst to improve its performance. For example, one could explore different phosphine (B1218219) ligands for a palladium-catalyzed synthesis of this compound to find a ligand that lowers the activation energy of the rate-determining step. nih.gov This in silico screening can significantly reduce the experimental effort required to develop new and improved synthetic methods.

Future Research Directions and Emerging Trends for 2 Chloro 4 Ethynyl 3 Methylpyridine

Development of More Sustainable and Greener Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign processes. For 2-chloro-4-ethynyl-3-methylpyridine, this translates to moving beyond traditional, often harsh, synthetic methods towards greener alternatives.

Current synthetic strategies for similar pyridine (B92270) derivatives often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research is expected to focus on the development of one-pot multicomponent reactions, a cornerstone of green chemistry, to construct the pyridine core in a single, efficient step. nih.govacs.org These methods offer advantages such as reduced reaction times, lower energy consumption, and the use of more environmentally friendly solvents like ethanol. acs.org

The following table summarizes potential greener synthetic strategies that could be explored for this compound:

| Green Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | Atom economy, reduced steps, lower waste. | Design of novel one-pot reactions using readily available starting materials. |

| Heterogeneous Catalysis | Catalyst recyclability, ease of separation, process intensification. | Development of tailored zeolite or MOF catalysts for selective pyridine synthesis. |

| Biocatalysis | Use of renewable feedstocks, mild reaction conditions, high selectivity. | Engineering enzymes for the specific synthesis of functionalized pyridines. |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, energy efficiency. nih.govacs.org | Optimization of microwave parameters for the synthesis of the target molecule. |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The dual functionality of this compound—a reactive chlorine atom and a versatile ethynyl (B1212043) group—opens up a vast landscape for exploring novel chemical transformations. Future research will likely delve into the selective manipulation of these functional groups to create a diverse array of complex molecules.

The chlorine atom at the 2-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Investigating its reactivity with a wide range of nucleophiles will be crucial. Furthermore, modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, could be employed to form new carbon-carbon and carbon-heteroatom bonds at this position with high precision. numberanalytics.com

The ethynyl group is a gateway to a plethora of chemical transformations. Its participation in reactions such as Sonogashira coupling, click chemistry (cycloadditions), and various metal-catalyzed additions can lead to the construction of highly functionalized and complex molecular architectures. mdpi.com A key challenge and research focus will be achieving high levels of regioselectivity and stereoselectivity in these reactions, particularly when both the chloro and ethynyl groups can potentially react. The development of new transition metal catalysts with tailored ligands will be instrumental in controlling the reaction outcomes. numberanalytics.com

Future investigations into the reactivity of this compound could focus on:

| Reactivity Aspect | Potential Transformations | Research Goal |

| Selective C-Cl Bond Functionalization | Nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | To introduce a wide range of functional groups at the 2-position. |

| Selective Ethynyl Group Transformations | Sonogashira coupling, click chemistry, hydration, hydroamination, cyclization reactions. | To build complex molecular scaffolds and access diverse chemical space. |

| Tandem and Cascade Reactions | Reactions that sequentially functionalize both the chloro and ethynyl groups in a single operation. | To increase synthetic efficiency and molecular complexity in fewer steps. |

| Asymmetric Catalysis | Enantioselective reactions involving the ethynyl group or subsequent transformations. | To synthesize chiral pyridine derivatives for applications in medicinal chemistry and materials science. numberanalytics.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. researchgate.net The integration of the synthesis of this compound and its derivatives into these modern platforms is a significant future research direction.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netacs.org This level of control can lead to higher yields, improved selectivity, and safer handling of potentially hazardous intermediates or reactions. For the synthesis of pyridines, flow reactors can facilitate reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. researchgate.net

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new reactions and molecules. researchgate.netnih.gov By systematically varying reaction conditions and reagents, these systems can rapidly identify optimal synthetic routes and generate libraries of novel compounds based on the this compound scaffold for high-throughput screening in drug discovery and materials science. nih.govresearchgate.net

The implementation of these technologies for this compound would involve:

| Technology | Key Advantages | Research and Development Focus |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, reproducibility. researchgate.net | Designing and optimizing flow reactor setups for the continuous synthesis of the target molecule and its derivatives. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, data-driven optimization. researchgate.netnih.gov | Developing automated workflows for the synthesis and purification of a diverse range of compounds derived from this compound. |

| In-line Analysis | Real-time reaction monitoring and optimization. | Integrating analytical techniques like HPLC and NMR directly into the flow system to monitor reaction progress and product purity. |

Expansion of Synthetic Applications in Advanced Materials Science and Molecular Probes

The unique electronic and structural properties of the ethynylpyridine moiety make this compound a promising building block for the creation of advanced materials and sophisticated molecular tools.

In materials science , the rigid, planar structure of the pyridine ring combined with the linear ethynyl group can be exploited to construct novel organic electronic materials. mdpi.com Polymers and oligomers incorporating this unit could exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The presence of the chloro and methyl groups allows for fine-tuning of the material's properties, such as solubility, solid-state packing, and electronic energy levels. Future research could focus on synthesizing and characterizing a range of polymers and discrete molecular materials derived from this compound.

As molecular probes , the ethynyl group serves as a versatile handle for attaching fluorophores or other reporter groups. thermofisher.comthermofisher.com The pyridine unit itself can act as a coordinating ligand for metal ions, making it a potential scaffold for developing fluorescent sensors for specific metal cations. Furthermore, the lipophilic nature of the molecule could be advantageous for designing probes that can penetrate cell membranes to visualize intracellular processes. mdpi.comnih.gov The development of "turn-on" fluorescent probes, where the fluorescence is activated upon binding to a specific target, is a particularly exciting avenue of research.

Potential applications that warrant further investigation include:

| Application Area | Rationale | Future Research Direction |

| Organic Electronics | The conjugated π-system of the ethynylpyridine core can facilitate charge transport. | Synthesis and characterization of polymers and small molecules for use in electronic devices. |

| Porous Materials (MOFs) | The pyridine nitrogen can act as a ligand to coordinate with metal centers in metal-organic frameworks. | Design and synthesis of novel MOFs with tailored pore sizes and functionalities for gas storage or catalysis. |

| Fluorescent Sensors | The ethynyl group allows for facile attachment of fluorophores, and the pyridine nitrogen can bind to analytes. | Development of selective and sensitive fluorescent probes for metal ions, anions, or biologically relevant molecules. |

| Bioimaging | The scaffold can be functionalized to target specific biological structures or processes. | Design and synthesis of targeted molecular probes for fluorescence microscopy and other bioimaging techniques. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.